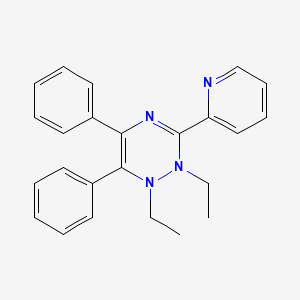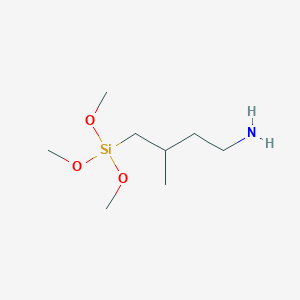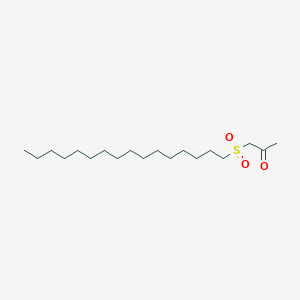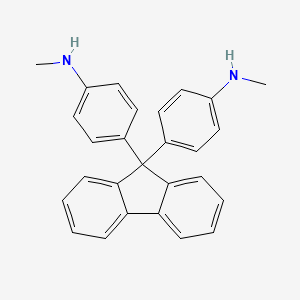![molecular formula C38H44N2 B14319439 N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine CAS No. 111993-13-6](/img/structure/B14319439.png)
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine is a complex organic compound characterized by its unique structure, which includes two butyl groups and two phenylethenyl groups attached to an ethane-1,2-diamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine typically involves a multi-step process. The initial step often includes the preparation of the ethane-1,2-diamine backbone, followed by the introduction of butyl groups through alkylation reactions. The phenylethenyl groups are then added via a series of substitution reactions. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction conditions such as temperature, pressure, and pH. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality N1,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine
- N~1~,N~2~-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide
- N~1~,N~2~-Bis(2-aminoethyl)ethane-1,2-diamine
Uniqueness
This compound stands out due to its unique combination of butyl and phenylethenyl groups, which confer specific chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules or the synthesis of complex organic structures.
Propriétés
Numéro CAS |
111993-13-6 |
|---|---|
Formule moléculaire |
C38H44N2 |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
N,N'-dibutyl-N,N'-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C38H44N2/c1-3-5-29-39(37-25-21-35(22-26-37)19-17-33-13-9-7-10-14-33)31-32-40(30-6-4-2)38-27-23-36(24-28-38)20-18-34-15-11-8-12-16-34/h7-28H,3-6,29-32H2,1-2H3 |
Clé InChI |
FHUXZFKNUXCMMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)

![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
arsanium bromide](/img/structure/B14319428.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)

![5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one](/img/structure/B14319445.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
